Ethyl 5-(hydroxymethyl)picolinate
Overview
Description
Ethyl 5-(hydroxymethyl)picolinate is an organic compound with the molecular formula C9H11NO3 It is a derivative of picolinic acid, featuring an ethyl ester group and a hydroxymethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(hydroxymethyl)picolinate can be synthesized through several methods. One common approach involves the esterification of 5-(hydroxymethyl)picolinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(hydroxymethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-(carboxymethyl)picolinic acid.
Reduction: 5-(hydroxymethyl)picolinyl alcohol.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(hydroxymethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(hydroxymethyl)picolinate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the ester group can enhance lipophilicity and membrane permeability, facilitating the compound’s entry into cells.
Comparison with Similar Compounds
Ethyl 5-(hydroxymethyl)picolinate can be compared with other picolinic acid derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-(hydroxymethyl)picolinic acid: Lacks the ester group, making it more hydrophilic.
Ethyl 5-(carboxymethyl)picolinate: Contains a carboxyl group instead of a hydroxymethyl group, affecting its reactivity and solubility.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-(hydroxymethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)8-4-3-7(6-11)5-10-8/h3-5,11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEFSAVXWIHYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542790 | |
Record name | Ethyl 5-(hydroxymethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50501-35-4 | |
Record name | Ethyl 5-(hydroxymethyl)-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50501-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(hydroxymethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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